![molecular formula C8H6Br4 B3131514 1,5-Dibromo-2,4-bis(bromomethyl)benzene CAS No. 35510-03-3](/img/structure/B3131514.png)
1,5-Dibromo-2,4-bis(bromomethyl)benzene
Overview
Description
“1,5-Dibromo-2,4-bis(bromomethyl)benzene” is a chemical compound with the molecular formula C8H6Br4 . It is a derivative of benzene, where two hydrogen atoms are substituted by bromomethyl groups and two other hydrogen atoms are substituted by bromine atoms .
Molecular Structure Analysis
The molecular structure of “1,5-Dibromo-2,4-bis(bromomethyl)benzene” involves a benzene ring with two bromomethyl groups and two bromine atoms . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“1,5-Dibromo-2,4-bis(bromomethyl)benzene” has a molecular weight of 421.74900 . It has 12 heavy atoms and 6 aromatic heavy atoms . Its LogP (iLOGP) is 3.0, indicating its lipophilicity . Its water solubility is low, making it moderately soluble .Scientific Research Applications
Organic Synthesis and Chemical Reactions
1,5-Dibromo-2,4-bis(bromomethyl)benzene serves as a versatile building block in organic synthesis. Its bromine atoms can participate in substitution reactions, allowing for the introduction of functional groups. Researchers often use it to create more complex molecules, such as dendrimers, polymers, or ligands for coordination chemistry .
Crystal Engineering and Supramolecular Chemistry
The compound’s crystal structure and packing arrangements intrigue researchers in the field of crystal engineering. They study its interactions in the solid state, exploring how it forms supramolecular assemblies. These insights contribute to designing new materials with specific properties, such as porosity or conductivity .
Safety and Hazards
Mechanism of Action
Mode of Action
Brominated compounds are generally known for their ability to participate in electrophilic aromatic substitution reactions . They can form covalent bonds with biological molecules, potentially altering their function.
Action Environment
The action, efficacy, and stability of 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
1,5-dibromo-2,4-bis(bromomethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNPUSPGNRCVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)Br)Br)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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